molecular formula C11H9N3O B2946602 5H-chromeno[4,3-d]pyrimidin-2-amine CAS No. 109466-23-1

5H-chromeno[4,3-d]pyrimidin-2-amine

Cat. No. B2946602
CAS RN: 109466-23-1
M. Wt: 199.213
InChI Key: AUYGNXXTXGESQL-UHFFFAOYSA-N
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Description

5H-chromeno[4,3-d]pyrimidin-2-amine is a chemical compound with the CAS Number: 109466-23-1 and a linear formula of C11H9N3O . It is a solid substance with a molecular weight of 199.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9N3O/c12-11-13-5-7-6-15-9-4-2-1-3-8(9)10(7)14-11/h1-5H,6H2,(H2,12,13,14) . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.

The compound’s physical form, molecular weight, and linear formula have been identified .

Scientific Research Applications

Synthesis and Biological Potential

A novel protocol for synthesizing highly functionalized 5H-chromeno[4,3-d]pyrimidines (CMPDs) has been developed. This involves a cascade reaction using 3-formylchromones, heterocyclic ketene aminals (HKAs), and amidine hydrochlorides, enabling the formation of various CMPD derivatives. These compounds have potential biological activities against pharmacological targets and are useful in designing novel chromene-containing heterocycles (Fan et al., 2021).

Antimicrobial and Antiproliferative Activities

4-Aryl-5H-chromeno[4,3-d]pyrimidine-2-amine derivatives have been synthesized and evaluated for antimicrobial and in vitro cytotoxicity activities. Docking studies and synthesis approaches have been explored, showing moderate antimicrobial activity against certain gram-positive organisms and cytotoxicity against HeLa cell lines (Patil & Sawant, 2014).

Microwave-Promoted Multicomponent Reaction

A microwave-promoted multicomponent reaction has been developed for synthesizing 5H-chromeno[2,3-d]pyrimidin-5-one derivatives. This process is catalyst-free and solvent-free, expanding the synthetic application of paraformaldehyde as a C1 building block (Zhang et al., 2021).

Fluorescent Chromenopyrimidine Derivatives

A library of fluorescent chromenopyrimidine derivatives has been synthesized through new approaches, including water-promoted and one-pot reactions. These compounds exhibit fluorescence emission intensities, making them valuable in fluorescence studies (Zonouzi et al., 2013).

Antibacterial and Antioxidant Potential

Novel and functionalized 5H-chromeno[2,3-d]pyrimidines derivatives have been synthesized and evaluated for their antibacterial and antioxidant potential. Certain compounds demonstrated significant activities in these areas (Belhadj et al., 2021).

Ionic Liquid Catalyzed Synthesis

An efficient method for the synthesis of chromeno[2,3-d]pyrimidin-8-amine derivatives has been developed, utilizing ionic liquid catalysis. This method features simplicity and convenience in synthesizing novel compounds with characterized antibacterial activity (Kanakaraju et al., 2012).

Safety and Hazards

The safety information for 5H-chromeno[4,3-d]pyrimidin-2-amine includes several hazard codes: H302, H312, and H332 . The compound is associated with the GHS07 pictogram and has the signal word "Warning" .

properties

IUPAC Name

5H-chromeno[4,3-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-11-13-5-7-6-15-9-4-2-1-3-8(9)10(7)14-11/h1-5H,6H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYGNXXTXGESQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=CC=CC=C3O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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